molecular formula C6H7ClN4OS B1462712 4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one CAS No. 1154575-33-3

4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one

Cat. No. B1462712
CAS RN: 1154575-33-3
M. Wt: 218.67 g/mol
InChI Key: UBBVUDIPIDYXIH-UHFFFAOYSA-N
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Description

“4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one” is a pharmaceutical intermediate . It is also known as Timolol Impurity F, Timolol USP Related Compound F, and Timolol Maleate Imp F (EP) . The molecular formula is C6 H8 Cl N3 O S and the molecular weight is 205.67 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiadiazole ring attached to a piperazine ring . The molecular formula is C6 H8 Cl N3 O S and the molecular weight is 205.67 .

Scientific Research Applications

Antimicrobial Activities

Several studies have synthesized derivatives of thiadiazoles, including those related to "4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one," and evaluated their antimicrobial efficacy. For instance, compounds with piperazine nucleus have shown moderate antibacterial activity against strains like Bacillus subtilis and Escherichia coli (Deshmukh, Karale, Akolkar, & Randhavane, 2017). Similarly, novel scaffolds containing thiadiazolyl piperazine have been synthesized from stearic acid, demonstrating antimicrobial activities against various bacterial and fungal strains (Abdelmajeid, Amine, & Hassan, 2017). Another study highlighted the synthesis of novel 1,3,4-thiadiazole amide compounds containing piperazine, exhibiting inhibitory effects on Xanthomonas campestris pv. oryzae (Xia, 2015).

Antileishmanial Activity

Research into the optimization of antileishmanial activity led to the synthesis of piperazinyl-linked 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles. These compounds, particularly those with specific substituents on benzamidine, showed significant activity against Leishmania major, with one compound displaying a very low level of toxicity against macrophages, indicating high selectivity (Tahghighi et al., 2011).

Anticancer Activities

A study focused on designing, synthesizing, and evaluating 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds for their cytotoxicity against cancer cell lines. Some compounds demonstrated significant activity towards MCF-7 and HepG2 cancer cell lines, inducing cell cycle arrest and apoptotic cell death. An in vivo radioactive tracing study of one compound confirmed its targeting ability to sarcoma cells, highlighting its potential as an anticancer agent (El-Masry et al., 2022).

properties

IUPAC Name

4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN4OS/c7-5-6(10-13-9-5)11-2-1-8-4(12)3-11/h1-3H2,(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBVUDIPIDYXIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=NSN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one
Reactant of Route 5
4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one
Reactant of Route 6
4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one

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